molecular formula C7H10N4O4S B12531879 Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate CAS No. 667421-04-7

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate

Cat. No.: B12531879
CAS No.: 667421-04-7
M. Wt: 246.25 g/mol
InChI Key: PCDPHLIFYPIOSP-UHFFFAOYSA-N
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Description

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-nitroethane with thiosemicarbazide to form the intermediate 3-(1-nitroethyl)-1,2,4-thiadiazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .

Scientific Research Applications

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate can be compared with other thiadiazole derivatives, such as:

Properties

CAS No.

667421-04-7

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

IUPAC Name

ethyl N-[3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate

InChI

InChI=1S/C7H10N4O4S/c1-3-15-7(12)9-6-8-5(10-16-6)4(2)11(13)14/h4H,3H2,1-2H3,(H,8,9,10,12)

InChI Key

PCDPHLIFYPIOSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=NS1)C(C)[N+](=O)[O-]

Origin of Product

United States

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